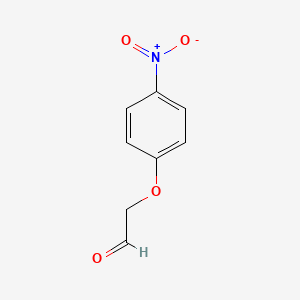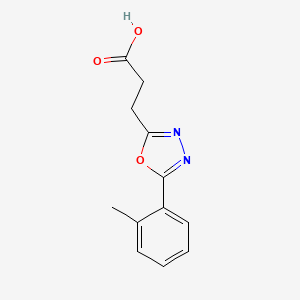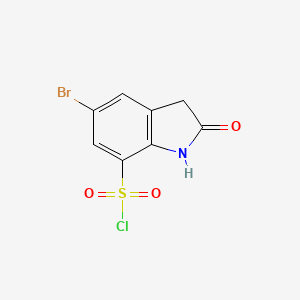
5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an oxo group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride typically involves the bromination of 2-oxo-2,3-dihydro-1H-indole followed by sulfonylation. One common method starts with the bromination of 2-oxo-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles like amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Reduced Indoles: Formed by the reduction of the oxo group.
Applications De Recherche Scientifique
5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives.
Medicine: Investigated for its potential use in developing new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function[3][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-oxo-2,3-dihydro-1H-indole: Lacks the sulfonyl chloride group but shares the bromine and oxo functionalities.
2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride: Lacks the bromine atom but has the sulfonyl chloride and oxo groups.
5-bromo-2,3-dihydro-1H-indole-7-sulfonyl chloride: Lacks the oxo group but has the bromine and sulfonyl chloride functionalities.
Uniqueness
The presence of both the bromine atom and the sulfonyl chloride group in 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-sulfonyl chloride makes it a unique and versatile intermediate. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of biologically active compounds and specialty chemicals .
Propriétés
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c9-5-1-4-2-7(12)11-8(4)6(3-5)15(10,13)14/h1,3H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXSIRCAJQYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)S(=O)(=O)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
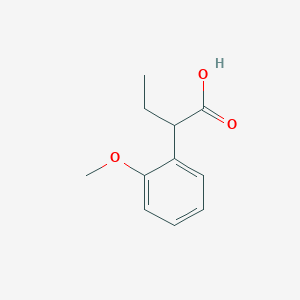
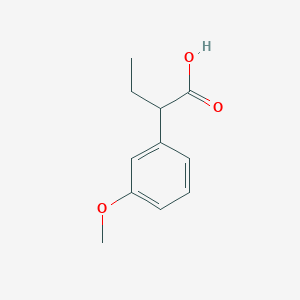
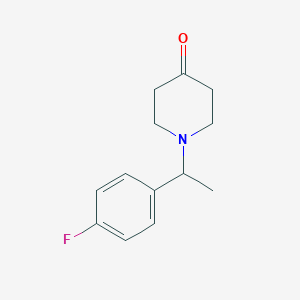
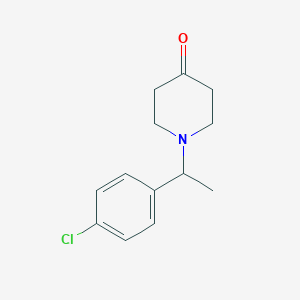
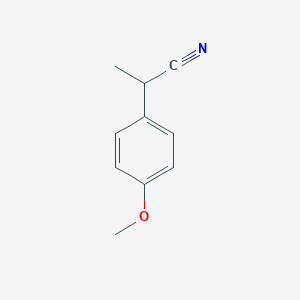
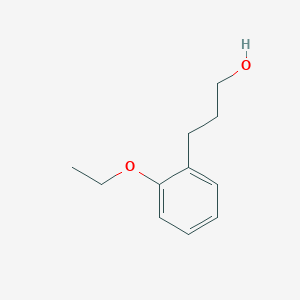
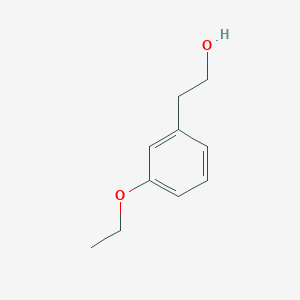
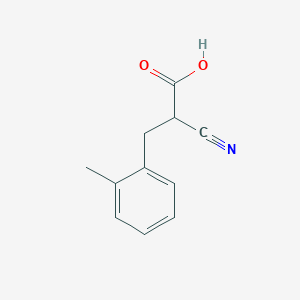
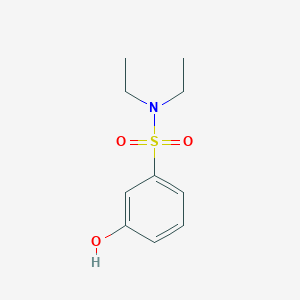
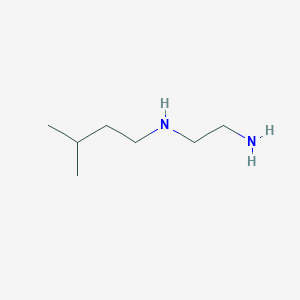
![4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7843324.png)
![4-[4-(1-carboxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-oxobutanoic acid](/img/structure/B7843334.png)
